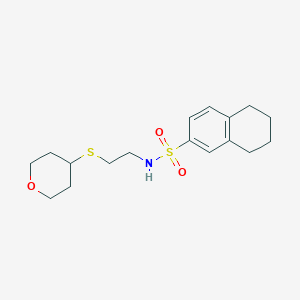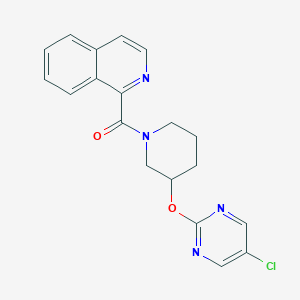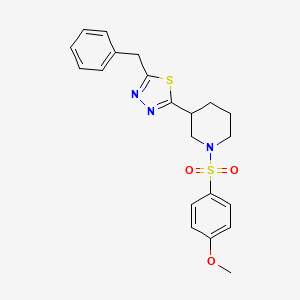
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydropyran ring, a sulfonamide group, and a tetrahydronaphthalene group. Tetrahydropyran is a six-membered ring with one oxygen atom and five carbon atoms . Tetrahydronaphthalene, also known as tetralin, is a polycyclic aromatic hydrocarbon composed of a naphthalene core, where two adjacent hydrogen atoms have been reduced .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the sulfonamide group, the tetrahydropyran ring, and the tetrahydronaphthalene group. Each of these groups can undergo different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique
Thromboxane Receptor Antagonism
A study by Wang et al. (2014) explores derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, including compounds structurally related to the queried chemical. These compounds showed potent inhibition of the human TP receptor, suggesting potential applications in developing antithromboxane therapies (Wang et al., 2014).
Antibacterial Applications
Azab, Youssef, and El‐Bordany (2013) synthesized heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. Their research highlights the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Carbonic Anhydrase Inhibition
Research by Büyükkıdan et al. (2017) on sulfonamide derivatives, including compounds similar to the queried chemical, demonstrates their efficacy in inhibiting human carbonic anhydrase isozymes. This suggests potential medical applications, particularly in diseases where carbonic anhydrase is a factor (Büyükkıdan et al., 2017).
Geothermal Tracer Applications
A study by Rose, Benoit, and Kilbourn (2001) investigates polyaromatic sulfonates, which include structures similar to the queried compound, for their use as tracers in geothermal reservoirs. This research implies potential applications in energy and environmental studies (Rose, Benoit, & Kilbourn, 2001).
Retinoid X Receptor Agonism
Heck et al. (2016) synthesized sulfonic acid analogues of known compounds, evaluating them for retinoid X receptor (RXR) agonism. Their research suggests potential applications in treating various medical conditions like cutaneous T-cell lymphoma (Heck et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S2/c19-23(20,18-9-12-22-16-7-10-21-11-8-16)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,13,16,18H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQMBLCKQCPBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCSC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(cinnamylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649984.png)
![1-[(4-Methoxyphenyl)methyl]benzimidazole](/img/structure/B2649986.png)
![2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2649989.png)


![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2649993.png)
![5-ethyl-N-isopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2649994.png)


![[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2649998.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649999.png)
![3-benzyl-N-isopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2650000.png)

